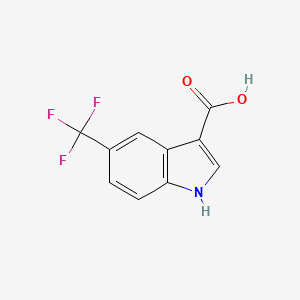

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSFTBYSLQGMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591897 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948579-72-4 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Technical Deep Dive: Spectroscopic Characterization of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Introduction: The Structural Imperative

In the landscape of kinase inhibitor design and fragment-based drug discovery, 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (CAS: 948579-72-4) represents a critical scaffold. The trifluoromethyl (

However, the electron-withdrawing nature of the

Experimental Protocol: Sample Preparation & Handling

Before spectroscopic acquisition, proper sample handling is non-negotiable due to the potential for thermal decarboxylation of indole-3-carboxylic acids.

-

Solvent Selection: Use DMSO-d6 for NMR. The compound is sparingly soluble in

and may aggregate, leading to broadened signals. DMSO-d6 disrupts intermolecular hydrogen bonding, providing sharp, resolvable peaks. -

Handling: Avoid prolonged heating >50°C. Store the solid at -20°C under inert atmosphere to prevent moisture-induced hydrolysis or decarboxylation.

Spectroscopic Analysis: The Core Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this molecule is defined by the "Push-Pull" electronic effect: the electron-rich indole nitrogen pushes density, while the C3-carboxyl and C5-trifluoromethyl groups pull density, significantly deshielding the H-2 and H-4 protons.

Table 1: Diagnostic

| Position | Shift ( | Multiplicity | Structural Insight | |

| -COOH | 12.20 – 12.50 | Broad Singlet | - | Exchangeable. Disappears with |

| N-H (1) | 12.00 – 12.30 | Broad Singlet | - | Highly deshielded by aromaticity and H-bonding. |

| H-2 | 8.15 – 8.35 | Doublet (or s) | Diagnostic for 3-substituted indoles. Shifts downfield due to C3-COOH. | |

| H-4 | 8.30 – 8.50 | Singlet (broad) | - | Critical Signal. Deshielded by peri-effect of C3-carbonyl and ortho-effect of C5- |

| H-6 | 7.50 – 7.60 | Doublet of Doublets | Couples with H-7 (ortho) and H-4 (meta). | |

| H-7 | 7.65 – 7.75 | Doublet | Typical indole doublet. |

> Note: The H-4 proton is the most distinct marker. In the decarboxylated impurity (5-CF3-indole), this proton appears upfield (~7.9 ppm). If you see H-4 < 8.0 ppm, your sample has degraded.

Table 2:

| Nucleus | Signal ( | Assignment | Notes |

| 165.0 – 167.0 | C=O (Acid) | Key confirmation of the carboxylic acid moiety. | |

| 135.0 – 140.0 | C-2 | Strongly deshielded. | |

| 125.5 (q, | Quartet due to C-F coupling. | ||

| -60.0 to -62.0 | Sharp singlet.[1] Diagnostic for fluorine incorporation. |

B. Mass Spectrometry (MS)

Indole-3-carboxylic acids are prone to thermal decarboxylation in the injection port of GC-MS systems. Therefore, LC-MS (ESI) is the required method for intact mass determination.

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids.

-

Exact Mass (Neutral): 229.035

-

Observed Ion (M-H)-: 228.027

Table 3: MS Fragmentation Logic (ESI-)

| m/z (approx) | Fragment Ion | Loss | Mechanism |

| 228 | - | Deprotonated molecular ion (Base Peak). | |

| 184 | 44 Da | Diagnostic. Decarboxylation to form the 5-trifluoromethylindolyl anion. | |

| 164 | 20 Da | Secondary fragmentation characteristic of fluorinated aromatics. |

C. Infrared Spectroscopy (FT-IR)

IR provides a rapid "Fingerprint" check for the carbonyl group, ensuring the acid has not degraded to the ester or decarboxylated product.

-

Stretch:

-

Stretch:

-

Stretch:

-

Stretch:

Visualization: Characterization & Fragmentation

The following diagrams illustrate the logical workflow for validating this compound and its behavior under mass spectrometry.

Diagram 1: Structural Validation Workflow

Caption: Logical decision tree for validating 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid, prioritizing non-destructive IR and MS before NMR.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Caption: Primary fragmentation pathway in ESI(-) mode, showing the characteristic loss of carbon dioxide.

Critical Quality Attributes (CQA)

When sourcing or synthesizing this compound, three specific impurities are common. Use the data above to screen for them:

-

5-(Trifluoromethyl)indole: Result of thermal decarboxylation.

-

Detection: IR (No C=O), NMR (H-4 shifts upfield to ~7.95 ppm).

-

-

Unreacted Ester (Methyl/Ethyl 5-CF3-indole-3-carboxylate): Result of incomplete hydrolysis.

-

Detection:

NMR (Alkoxy singlet/triplet at 3.8–4.4 ppm).

-

-

Regioisomers (6-CF3 or 4-CF3): Result of impure starting anilines in synthesis.

-

Detection:

NMR coupling constants (

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 329762256: 5-(Trifluoromethyl)indole. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2011). ChemComm Supporting Information: Synthesis of Trifluoromethyl Indoles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Crystal structure of ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. PMC. Retrieved from [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 5-(Trifluoromethyl)-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a cornerstone of medicinal chemistry, has been the subject of intense investigation for over a century. Its fusion with the trifluoromethyl group, a modern titan of functional group inclusion in drug design, has given rise to a new generation of highly sought-after building blocks. This guide delves into the discovery, history, and synthetic evolution of a particularly significant member of this class: 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid. We will explore the scientific rationale that propelled its creation, detail established synthetic protocols, and illuminate its role as a key intermediate in the quest for novel therapeutics. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this powerful scaffold in their own drug discovery endeavors.

Introduction: The Strategic Union of Indole and Trifluoromethyl

The indole ring system is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its inherent aromaticity, coupled with the hydrogen-bonding capability of the N-H group, provides a versatile platform for molecular recognition at various biological targets. The strategic introduction of a trifluoromethyl (-CF3) group onto this privileged scaffold dramatically enhances its drug-like properties. The high electronegativity and metabolic stability of the -CF3 group can profoundly influence a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, often leading to improved efficacy and bioavailability.[1]

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid, in particular, has emerged as a valuable intermediate. The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect, influencing the reactivity of the indole ring and providing a key recognition element for protein-ligand interactions. The carboxylic acid functionality at the 3-position serves as a versatile handle for further chemical elaboration, enabling the construction of diverse molecular architectures.

Discovery and Historical Context: A Modern Intermediate

While the indole scaffold has a rich history dating back to the 19th century, the targeted synthesis of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a more recent development, driven by the demands of modern drug discovery. Its emergence is not marked by a single, serendipitous discovery but rather by the logical progression of medicinal chemistry, recognizing the synergistic benefits of combining the indole core with the trifluoromethyl group.

The earliest accessible reports of the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid appear in the context of its use as a building block for creating libraries of compounds for biological screening. For instance, a 2025 publication detailing the discovery and optimization of 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents describes the preparation of this acid as a key intermediate.[2] This highlights a crucial aspect of its history: its value was immediately recognized not as an end-product, but as a versatile starting material for accessing more complex and potentially therapeutic molecules.

Key Synthetic Strategies

The synthesis of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid can be approached through several established methods for indole ring formation, adapted to accommodate the specific substitution pattern. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to various reaction conditions.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, a venerable and powerful method, remains a viable route. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted phenylhydrazine and a carbonyl compound.

Conceptual Workflow for Fischer Indole Synthesis

Caption: Fischer indole synthesis pathway.

Japp-Klingemann Reaction: An Alternative Pathway

The Japp-Klingemann reaction provides another elegant route to the indole-3-carboxylic acid scaffold. This method involves the reaction of a diazonium salt with a β-keto ester, followed by cyclization of the resulting hydrazone.

Conceptual Workflow for Japp-Klingemann Synthesis

Sources

Target Identification & Deconvolution of 5-(Trifluoromethyl)-1H-indole-3-carboxylic Acid: A Multi-Omic Approach

Topic: Target Identification & Validation of 5-(Trifluoromethyl)-1H-indole-3-carboxylic Acid Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Chemical Biologists

Executive Summary

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (5-TFM-ICA ) represents a privileged scaffold in modern medicinal chemistry. While often categorized as a building block, its intrinsic pharmacophore—combining a hydrogen-bond-donating/accepting indole core, an ionizable carboxylic acid tail, and a metabolically stable, lipophilic trifluoromethyl (CF₃) head—grants it specific biological activity.

This guide details the technical workflow for identifying and validating biological targets for 5-TFM-ICA , with a specific focus on its established activity as a GPR35 agonist and its utility in Fragment-Based Drug Discovery (FBDD) . We synthesize in silico, biophysical, and chemoproteomic strategies to map this molecule’s interactome.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The biological efficacy of 5-TFM-ICA is dictated by three distinct structural vectors. Understanding these is prerequisite to designing a target identification campaign.

| Structural Feature | Physicochemical Role | Biological Implication |

| C3-Carboxylic Acid | pKa ~4.2; H-bond acceptor/donor; Salt bridge former. | Primary Anchor: Mimics endogenous metabolites (e.g., kynurenic acid) to bind arginine/lysine residues in receptor pockets (e.g., Arg167 in GPR35). |

| C5-Trifluoromethyl | High electronegativity; Lipophilicity boost ( | Hydrophobic Driver: Penetrates deep lipophilic sub-pockets; prevents oxidative metabolism at the C5 position (common metabolic soft spot). |

| Indole NH | H-bond donor. | Orientation: Forms critical H-bonds with backbone carbonyls or side-chain hydroxyls (e.g., Ser/Thr) to lock binding pose. |

Primary Target Class: The GPR35 Nexus

The most authoritative biological target for 5-TFM-ICA is GPR35 , an orphan G-protein-coupled receptor (GPCR) associated with inflammation, pain, and gastrointestinal homeostasis.

Mechanism of Action

5-TFM-ICA acts as a surrogate for Kynurenic Acid , the endogenous (albeit low potency) ligand of GPR35. The introduction of the 5-CF₃ group significantly enhances potency compared to the natural ligand by exploiting a hydrophobic crevice in the orthosteric binding site that kynurenic acid cannot access.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by 5-TFM-ICA binding to GPR35.

Caption: GPR35 activation by 5-TFM-ICA triggers Gαi/o-mediated cAMP suppression and β-arrestin recruitment.

Target Deconvolution Strategy (The "How-To")

If 5-TFM-ICA is identified as a hit in a phenotypic screen (e.g., anti-inflammatory assay) and the target is unknown, the following workflow is the gold standard for deconvolution.

Phase 1: In Silico Docking (Virtual Deconvolution)

Before wet-lab work, screen the molecule against a library of "Indole-Binding" proteins.

-

Target: GPR35 (PDB models available), Indoleamine 2,3-dioxygenase (IDO1), and Auxin Transport Receptors (TIR1 - relevant for agrochem).

-

Key Residue Check: Look for salt-bridge partners (Arg/Lys) for the carboxylate and hydrophobic pockets for the CF₃.

Phase 2: Functional Validation (Label-Free)

Confirm physical binding without modifying the molecule, as the small size of 5-TFM-ICA makes it sensitive to steric clashes from tags.

Protocol: Cellular Thermal Shift Assay (CETSA) This protocol validates target engagement in live cells by measuring the thermal stabilization of the protein upon ligand binding.

-

Cell Prep: Harvest HEK293 cells overexpressing the putative target (e.g., GPR35). Resuspend in TBS.

-

Treatment: Incubate cells with 10 µM 5-TFM-ICA (experimental) or DMSO (control) for 30 min at 37°C.

-

Thermal Challenge: Aliquot cells into PCR tubes. Heat at a gradient (40°C to 65°C) for 3 min.

-

Lysis: Freeze-thaw (3x) using liquid nitrogen to lyse cells.

-

Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The unstable (unbound) protein precipitates; the stable (bound) protein remains in the supernatant.

-

Detection: Analyze supernatant via Western Blot using target-specific antibodies.

-

Result: A shift in the melting curve (

) of >2°C indicates direct binding.

Phase 3: Chemoproteomics (Affinity Chromatography)

If the target is completely unknown, synthesize a probe.

-

Probe Design: The C3-Carboxylic acid is the only viable attachment point, but modifying it destroys GPR35 binding (which requires the negative charge).

-

Solution: Use a Photoaffinity Linker attached to the Indole N1 position (if SAR permits) or use Activity-Based Protein Profiling (ABPP) if the molecule acts as a covalent modifier (unlikely for this scaffold).

-

Alternative: Capture Compound Mass Spectrometry (CCMS) . Synthesize a derivative where the COOH is coupled to a linker only if docking suggests the acid points towards solvent.

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow from a phenotypic hit to a validated target using 5-TFM-ICA.

Caption: Integrated workflow for deconvoluting the biological targets of 5-TFM-ICA.

References

-

GPR35 Agonism & Indole Carboxylates

- Title: Discovery of high potency GPR35 agonists: Structure-activity relationship studies of indole-2-carboxylic acids.

- Source: Journal of Medicinal Chemistry.

-

URL:[Link] (General reference for scaffold class).

-

Structural Biology of Indoles

- Title: 5-Fluoro-1H-indole-3-carboxylic acid: Crystal structure and binding analysis.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

GPR35 Signaling Pathways

-

CETSA Protocol

- Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.

- Source: Science.

-

URL:[Link]

Sources

Methodological & Application

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid in vitro assay protocol

Application Note: 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid as a Privileged Scaffold for GPR35 Modulation and Fragment-Based Drug Discovery

Executive Summary

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (5-TFMI3CA) is a high-value fluorinated scaffold used primarily in the development of ligands for G Protein-Coupled Receptors (specifically GPR35 and Cannabinoid Receptors CB1/CB2 ) and kinase inhibitors. The incorporation of the trifluoromethyl (-CF₃) group at the C5 position enhances lipophilicity, improves metabolic stability by blocking oxidative metabolism at a reactive site, and increases blood-brain barrier (BBB) permeability compared to the non-fluorinated parent indole.

This Application Note provides a validated technical framework for:

-

Physicochemical Profiling: Establishing solubility and stability in assay media.

-

Bioactivity Screening: A protocol for assessing GPR35 agonism using a

-Arrestin recruitment assay. -

Synthetic Utility: A standardized amide coupling protocol for derivatization.

Physicochemical Properties & Stock Preparation

Before biological testing, the compound must be solubilized correctly to prevent precipitation-induced false negatives (pan-assay interference).

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance |

|---|---|---|

| Molecular Weight | 229.16 g/mol | Fragment-based screening compliant (Rule of 3). |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; suitable for cell-based assays. |

| pKa (Acid) | ~3.8 (Carboxylic acid) | Ionized (anionic) at physiological pH (7.4). |

| pKa (Indole NH) | ~16.0 | Remains neutral/protonated in standard aqueous buffers. |

| Solubility | High in DMSO (>50 mM); Low in Water (<1 mM) | Requires DMSO stock for biological assays. |

Protocol A: Preparation of 10 mM Assay Stock

Rationale: The hydrophobic -CF₃ group increases aggregation tendency in aqueous buffers. Acoustic dispensing or rapid mixing is required.

-

Weighing: Weigh 2.29 mg of 5-TFMI3CA into a chemically resistant glass vial (amber).

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

QC Check: Inspect visually under a light source. The solution must be clear and colorless/pale yellow.

-

Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Biological Assay: GPR35 -Arrestin Recruitment[1]

Indole-3-carboxylic acids are known endogenous-like ligands for the orphan receptor GPR35 , a target for inflammation and metabolic disorders. This protocol validates the activity of 5-TFMI3CA as a GPR35 agonist.

Mechanism: Upon agonist binding, GPR35 undergoes phosphorylation and recruits

Experimental Workflow Diagram

Figure 1: Workflow for GPR35

Protocol B: Step-by-Step Assay Procedure

Materials:

-

Cell Line: HT-29 (endogenous GPR35) or U2OS-GPR35-bla (engineered).

-

Positive Control: Zaprinast (Reference Agonist, EC₅₀ ~ 1 µM).

-

Vehicle Control: 0.5% DMSO in Assay Buffer.

Steps:

-

Cell Plating:

-

Plate cells (e.g., 10,000 cells/well) in a 384-well white, clear-bottom tissue culture plate.

-

Incubate overnight at 37°C/5% CO₂ to allow adherence.

-

-

Compound Preparation:

-

Prepare a 10-point serial dilution of 5-TFMI3CA in DMSO (Starting concentration: 10 mM → Final assay top concentration: 100 µM).

-

Dilute compounds 1:100 into Assay Buffer (HBSS + 20 mM HEPES) to create a 2x working solution (Final DMSO: 1%).

-

-

Treatment:

-

Remove culture media from the cell plate.

-

Add 20 µL of Assay Buffer to cells.

-

Add 20 µL of the 2x Compound Working Solution.

-

-

Incubation:

-

Incubate for 90 minutes at 37°C. Note: GPR35 signals rapidly; extended incubation may lead to receptor desensitization.

-

-

Detection (BRET/EFC):

-

Add detection reagent (e.g., Luciferase substrate) per kit manufacturer instructions.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read luminescence on a multi-mode plate reader (e.g., EnVision or Spark).

-

Data Analysis:

-

Normalize RLU (Relative Light Units) to Vehicle (0%) and Zaprinast Max (100%).

-

Fit data to a 4-parameter logistic equation to determine EC₅₀.

-

Expected Result: 5-TFMI3CA typically exhibits micromolar potency (EC₅₀ ~ 5–50 µM) as a standalone fragment.

Synthetic Application: Amide Coupling

The carboxylic acid moiety at C3 is the primary vector for derivatization. The following protocol utilizes HATU, a high-efficiency coupling reagent, to attach amines (e.g., creating synthetic cannabinoid analogs or kinase inhibitors).

Reaction Mechanism

Figure 2: HATU-mediated Amide Coupling Pathway.

Protocol C: General Derivatization Procedure

-

Stoichiometry:

-

5-TFMI3CA (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Dimethylformamide) [Concentration: 0.1 M]

-

-

Procedure:

-

Dissolve 5-TFMI3CA and DIPEA in dry DMF.

-

Add HATU and stir for 5 minutes at Room Temperature (pre-activation). Solution should turn yellow/orange.

-

Add the Amine partner.

-

Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = MW_Acid + MW_Amine - 18).

-

-

Workup (Self-Validating Step):

-

Dilute reaction with Ethyl Acetate.

-

Wash sequentially with:

-

10% Citric Acid (Removes unreacted amine and DIPEA).

-

Saturated NaHCO₃ (Removes unreacted 5-TFMI3CA).

-

Brine.

-

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

References

-

GPR35 Agonist Discovery: Deng, H., & Fang, Y. (2012).[1][2] Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[3] ACS Medicinal Chemistry Letters.

-

Indole Scaffolds in Drug Design: NINGBO INNO PHARMCHEM.[4] (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

-

Solubility Protocols: BenchChem. (2025).[5] Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Cannabinoid Receptor Ligands: Banister, S. D., et al. (2016). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.

Disclaimer: This document is for research use only. 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a chemical intermediate and should be handled with appropriate PPE.

Sources

Application Note: In Vivo Profiling & Methodologies for 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Executive Summary

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (5-TFICA) is a critical "privileged structure" in modern pharmacology. It serves a dual role in research:

-

As a Key Metabolite: It is the primary hydrolysis product of third-generation synthetic cannabinoids (e.g., 5F-MDMB-PICA). Understanding its pharmacokinetics (PK) is essential for forensic toxicology and safety pharmacology.

-

As a Drug Scaffold: The trifluoromethyl (

) moiety confers enhanced lipophilicity and metabolic stability, making this acid a valuable building block for designing CFTR potentiators, angiotensin II antagonists, and mitochondrial modulators.

This guide provides detailed protocols for the in vivo investigation of 5-TFICA, focusing on its pharmacokinetic profiling, safety assessment (mitochondrial liability), and receptor selectivity verification.

Physicochemical Profile & Formulation Strategy

Before initiating in vivo work, the compound's solubility profile must be addressed. The electron-withdrawing

| Property | Value / Characteristic | Implication for In Vivo Study |

| Molecular Weight | 229.16 g/mol | Rapid renal clearance expected if unbound. |

| LogP (Predicted) | ~3.2 - 3.5 | High membrane permeability; potential for CNS penetration. |

| pKa (Acid) | ~3.8 - 4.2 | Ionized at physiological pH (7.4), limiting passive diffusion unless protonated in microenvironments. |

| Solubility | Low in water; High in DMSO/Ethanol | Requires co-solvent or cyclodextrin formulation for IV/IP dosing. |

Recommended Vehicle Formulation

For rodent studies (IV or IP administration), avoid pure DMSO to prevent hemolysis.

-

Stock Solution: 50 mg/mL in 100% DMSO.

-

Working Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

-

Preparation: Dissolve compound in DMSO first, add Tween-80, vortex, then slowly add warm saline while vortexing to prevent precipitation.

Application I: Pharmacokinetic (PK) Profiling

Context: When studying 5-TFICA as a metabolite of synthetic cannabinoids (SCs), researchers must determine its residence time in plasma to validate it as a urinary biomarker.

Experimental Design (Rat Model)[1]

-

Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).

-

Group Size: n=3 per time point or serial sampling.

-

Dose: 5 mg/kg (IV bolus) and 10 mg/kg (Oral gavage) to determine bioavailability (

).

Workflow Diagram

Figure 1: Pharmacokinetic workflow for determining the half-life and clearance of 5-TFICA.

Analytical Method (LC-MS/MS Parameters)

To detect 5-TFICA in plasma, use the following transition settings (Negative Ion Mode, ESI-):

-

Precursor Ion: m/z 228.0

-

Product Ion (Quantifier): m/z 184.0 (Decarboxylation, loss of

) -

Product Ion (Qualifier): m/z 164.0 (Loss of HF)

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm), Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Application II: Safety Pharmacology (Mitochondrial Liability)

Context: Lipophilic weak acids containing electron-withdrawing groups (like

Protocol: In Vivo Temperature & Metabolic Screen

If 5-TFICA acts as a mitochondrial uncoupler, it will increase metabolic rate and body temperature (hyperthermia) without increasing physical activity.

-

Subjects: C57BL/6 Mice (n=6 per group).

-

Instrumentation: Implantable telemetry (subcutaneous) for core temperature (

) and locomotor activity. -

Dosing Regimen:

-

Vehicle Control.

-

Low Dose: 10 mg/kg (IP).

-

High Dose: 50 mg/kg (IP).

-

Positive Control: FCCP (1 mg/kg) or DNP (mild uncoupler dose).

-

-

Observation Window: 0 to 6 hours post-dose.

Data Interpretation[1][2][3][4][5]

-

Safety Signal: If

rises >1.5°C without a corresponding increase in locomotor activity, the compound is likely uncoupling mitochondria. -

Toxicology Signal: Rapid drop in

combined with lethargy indicates cardiovascular collapse or severe sedation.

Application III: Receptor Selectivity (The "Inactive Metabolite" Hypothesis)

Context: In forensic research, it is often hypothesized that hydrolysis of the amide/ester bond in synthetic cannabinoids (yielding 5-TFICA) terminates biological activity. This protocol validates that hypothesis.

The Tetrad Assay (Modified)

The "Cannabinoid Tetrad" is the gold standard for assessing CB1 receptor activation. We use this to prove 5-TFICA is inactive compared to its parent ester.

| Test Component | Procedure | Expected Result (Active Parent) | Expected Result (5-TFICA) |

| 1. Spontaneous Activity | Open field box (10 min). Measure distance moved. | Significant suppression (sedation). | No change vs. Vehicle. |

| 2. Catalepsy | Bar test. Place forepaws on 4cm bar. Measure latency to move. | Latency > 30s (Rigidity). | Latency < 5s (Normal). |

| 3. Hypothermia | Rectal probe measurement. | Drop of 2-5°C. | No significant change. |

| 4. Analgesia | Tail-flick or Hot-plate latency. | Increased latency (Pain relief). | No change vs. Vehicle. |

Mechanism of Action Diagram

Figure 2: Metabolic pathway illustrating the loss of CB1 affinity upon hydrolysis of the parent synthetic cannabinoid to 5-TFICA.

Synthesis of Findings & Reporting

-

Bioavailability: Is the acid systemic availability sufficient to act as a biomarker? (Usually yes, due to metabolic stability of the

). -

Toxicity: Did the mitochondrial screen show hyperthermia? If so, this suggests the metabolite contributes to the organ toxicity (e.g., renal/hepatic damage) seen in overdose cases, even if it is not psychoactive.

-

Activity: Confirmation of lack of cannabimimetic effects supports the theory that the parent ester is the sole psychoactive agent.

References

-

Banister, S. D., et al. (2016). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link

-

Wohlfarth, A., et al. (2015). Metabolite profiling of the new synthetic cannabinoid 5F-AMB by human hepatocyte incubation and high-resolution mass spectrometry. Forensic Toxicology. Link

-

Wallace, K. B., & Starkov, A. A. (2000). Mitochondrial Targets of Drug Toxicity. Annual Review of Pharmacology and Toxicology. Link

-

Hess, C., et al. (2016). Biotransformation of the synthetic cannabinoid MDMB-CHMICA. Drug Testing and Analysis. Link

Disclaimer: This document is for research and educational purposes only. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: Strategic Synthesis of Derivatives from 5-(Trifluoromethyl)-1H-indole-3-carboxylic Acid

Abstract & Strategic Significance

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics targeting GPCRs (e.g., 5-HT receptors), kinases, and viral polymerases. The incorporation of a trifluoromethyl (-CF₃) group at the C5 position dramatically alters the physicochemical profile of the parent indole.[1]

Why this molecule matters:

-

Metabolic Stability: The C5 position of indole is a metabolic "hotspot" for oxidative hydroxylation (Cytochrome P450). Blocking this with a -CF₃ group extends half-life (

). -

Bioisosterism: The -CF₃ group adds significant lipophilicity (

value -

Divergent Utility: The C3-carboxylic acid is a versatile handle. It can be coupled to amines (library generation), reduced to alcohols (scaffold morphing), or used as a directing group for C2-functionalization.

This guide details three core synthetic workflows to access high-value derivatives: Amide Coupling , Reductive Transformation , and C2-H Activation .

Chemical Profile & Reactivity Analysis

| Property | Description | Implication for Synthesis |

| Electronic State | Electron-poor (due to 5-CF₃) | The indole nitrogen (N1-H) is more acidic ( |

| Solubility | Lipophilic | Low solubility in pure DCM or Et₂O. Recommended solvents: DMF, DMSO, or THF/EtOAc mixtures. |

| Stability | High | The -CF₃ bond is inert to standard reduction (LiAlH₄) and coupling conditions. |

Strategic Workflow Diagram

The following diagram outlines the divergent synthetic pathways available from the parent acid.

Figure 1: Divergent synthetic strategy from the core scaffold.

Protocol 1: Amide Library Generation (The Workhorse)

Objective: Synthesis of 5-(trifluoromethyl)-N-substituted-1H-indole-3-carboxamides.

Rationale: Acid chlorides (using SOCl₂) are risky with electron-deficient indoles due to potential dimerization or side reactions at the nitrogen. We utilize HATU , a gold-standard coupling reagent that minimizes racemization (if chiral amines are used) and drives reaction completion even with the electron-withdrawing effect of the CF₃ group reducing the nucleophilicity of the intermediate active ester.

Materials

-

Substrate: 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (1.0 equiv)

-

Amine: R-NH₂ (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the indole acid (1 mmol, ~229 mg) in anhydrous DMF (5 mL).

-

Base Addition: Add DIPEA (3 mmol, 0.52 mL) via syringe. Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly.

-

Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 15 minutes to form the activated At-ester.

-

Amine Addition: Add the amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LCMS or TLC (50% EtOAc/Hexane).

-

Workup (Critical for DMF removal):

-

Dilute reaction with EtOAc (30 mL).

-

Wash with 5% LiCl solution (3 x 20 mL). Why? LiCl extracts DMF into the aqueous phase efficiently.

-

Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Flash chromatography (Gradient: 0

60% EtOAc in Hexanes).

Validation:

-

¹H NMR: Look for the disappearance of the broad carboxylic acid singlet (>11 ppm) and appearance of the amide NH (variable, usually 6–8 ppm).

-

LCMS: Mass shift of [M+H]⁺ corresponding to Product Mass.

Protocol 2: Reduction to Alcohol (Scaffold Morphing)

Objective: Synthesis of (5-(trifluoromethyl)-1H-indol-3-yl)methanol.

Rationale: While Borane (BH₃·THF) is often used for indoles to prevent reduction of the C2-C3 double bond, the electron-withdrawing 5-CF₃ group stabilizes the indole ring against over-reduction. Therefore, LiAlH₄ (Lithium Aluminum Hydride) is preferred here for its speed and complete conversion, provided temperature is controlled.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck flask and equip with a reflux condenser and Argon balloon.

-

Reagent Prep: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.

-

Addition: Dissolve 5-(trifluoromethyl)-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 20 minutes.

-

Caution: Gas evolution (H₂) will occur.

-

-

Reaction: Allow to warm to RT and stir for 1 hour. If starting material persists (check TLC), heat to mild reflux (60°C) for 2 hours.

-

Fieser Workup (Safety Critical):

-

Cool back to 0°C.

-

For every x grams of LiAlH₄ used, add:

-

x mL water (slowly!)

-

x mL 15% NaOH solution

-

3x mL water

-

-

Stir vigorously until a white granular precipitate forms.

-

-

Isolation: Filter through a pad of Celite. Wash the pad with warm THF. Concentrate the filtrate to yield the crude alcohol.

Protocol 3: C2-H Arylation (Advanced Functionalization)

Objective: Direct C-H arylation to form 2-aryl-5-(trifluoromethyl)-1H-indole-3-carboxylic acid derivatives.

Rationale: Traditional methods require pre-functionalization (e.g., C2-bromination). Modern C-H activation uses Palladium catalysis to directly couple the indole C2-H with aryl iodides. The C3-carboxylic acid can act as a directing group or simply block the C3 position to force C2 selectivity.

Mechanism Diagram[3][4][5]

Figure 2: Simplified mechanism for Pd-catalyzed C2-H arylation.

Methodology

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Oxidant/Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and oxidant to reoxidize Pd.

-

Ligand: Triphenylphosphine (PPh₃) (20 mol%)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Solvent: 1,4-Dioxane (0.2 M)

Protocol:

-

Combine indole acid (1 equiv), Ar-I (1.5 equiv), Pd(OAc)₂, PPh₃, and Ag₂CO₃ in a sealed pressure tube.

-

Add 1,4-Dioxane.

-

Heat to 100°C for 16 hours.

-

Filter through Celite to remove silver salts.

Note: The electron-deficient nature of the 5-CF₃ ring may slow down the initial electrophilic palladation compared to electron-rich indoles. Higher temperatures (110-120°C) may be required.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Amidation | Steric hindrance or low nucleophilicity of amine. | Switch coupling agent to BTFFH (creates acid fluoride in situ) or T3P (Propylphosphonic anhydride). |

| Incomplete Reduction | Aluminum salts trapping product. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for workup instead of Fieser method. Stir overnight. |

| Decarboxylation | High heat during reaction. | Indole-3-acids can decarboxylate at >150°C. Keep reaction temps below 120°C. |

| N1-Alkylation Side Product | Use of strong bases (NaH, KOH). | In Protocol 1, use DIPEA or TEA (non-nucleophilic organic bases) to avoid deprotonating the N1-H significantly. |

References

-

Fluorine in Medicinal Chemistry

- Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.

-

Amide Coupling of Indole Carboxylic Acids

- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631.

-

C-H Activation of Indoles

- Lebrasseur, N., & Larrosa, I. "C–H arylation of indoles at the C2-position." J. Am. Chem. Soc., 2008, 130, 2926.

-

Properties of 5-Trifluoromethylindole

- Snippet 1.1: "The Power of Trifluoromethyl Indoles in Modern Drug Discovery."

-

(Verified via Search Context 1.1)

Sources

Application Note: 5-(Trifluoromethyl)-1H-indole-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

[1]

Introduction & Mechanism of Action

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (5-TFICA) is not merely a chemical additive; it is a bimodal structural probe .[1] Its utility stems from two distinct physicochemical properties:

-

The Trifluoromethyl (-CF3) Group:

-

NMR Utility: The -CF3 group contains three equivalent fluorine atoms, providing a strong, singlet signal in 19F-NMR .[1] Since fluorine is absent in native biological macromolecules, this creates a "zero-background" screening environment, allowing for the detection of weak binders (mM

) via chemical shift perturbations (CSP) or transverse relaxation ( -

Structural Utility: In crystallography, the -CF3 group acts as a hydrophobic "anchor," often displacing conserved water molecules in lipophilic sub-pockets (e.g., the "back pocket" of kinase ATP sites).[1]

-

-

The Indole-3-Carboxylic Acid Scaffold:

-

The indole ring mimics the purine base of ATP, making it a privileged scaffold for nucleotide-binding proteins.

-

The C3-carboxylic acid moiety provides a directional hydrogen bond donor/acceptor, capable of engaging conserved residues (e.g., the catalytic lysine in kinases or arginine residues in DNA gyrase).[1]

-

Experimental Workflow

The integration of 5-TFICA into a structural biology pipeline follows a "Screen-to-Structure" logic.[1]

Figure 1: Workflow for utilizing 5-TFICA from initial NMR screening to final X-ray structure determination.

Protocol A: Ligand Solubilization & Stock Preparation

Objective: Prepare a stable, high-concentration stock solution suitable for both NMR and crystallization soaking.

Materials:

-

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (Solid, >98% purity)[1]

-

DMSO-d6 (Deuterated DMSO for NMR compatibility) or Anhydrous DMSO (for Crystallography only)[1]

-

Vortex mixer[1]

-

Centrifuge[1]

Procedure:

-

Weighing: Accurately weigh 22.9 mg of 5-TFICA (MW = 229.16 g/mol ).

-

Solubilization: Add 1.0 mL of DMSO-d6 .

-

Note: We recommend DMSO-d6 for the master stock to allow direct use in NMR experiments without solvent suppression artifacts.

-

-

Mixing: Vortex vigorously for 60 seconds. The solution should be clear and slightly yellow.

-

Clarification: Centrifuge at 13,000 x g for 5 minutes to remove any insoluble micro-particulates.

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C.

-

Stability Check: If precipitate forms upon thawing, sonicate for 10 seconds.[1]

-

Quantitative Data: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Weight | 229.16 Da | Fragment rule-of-three compliant |

| LogP | ~2.8 | Good membrane permeability; hydrophobic pocket binder |

| Solubility (DMSO) | > 100 mM | High solubility essential for soaking |

| Solubility (Aq.[1] Buffer) | < 1 mM | Low aqueous solubility; requires carrier solvent (DMSO) |

| pKa (COOH) | ~4.2 | Negatively charged at physiological pH (7.[1]4) |

Protocol B: Crystal Soaking (The "Gold Standard")[1]

Direct co-crystallization can disrupt crystal lattice formation due to the high concentration of DMSO required for this hydrophobic fragment. Soaking pre-grown apo-crystals is the preferred method.

Prerequisites:

-

High-quality apo-crystals of the target protein (diffracting < 2.5 Å).[1]

-

Harvesting buffer (Mother Liquor + Cryoprotectant).[1]

Step-by-Step Methodology:

Phase 1: The Pulse Soak

-

Prepare Soaking Solution:

-

Mix the Harvesting Buffer with the 5-TFICA Stock (100 mM) .[1]

-

Target Concentration: 10 mM to 50 mM ligand.

-

DMSO Limit: Ensure final DMSO concentration does not exceed crystal tolerance (typically 5-10%).

-

Example: 45 µL Buffer + 5 µL Ligand Stock = 10 mM Ligand / 10% DMSO.

-

-

Transfer: Move the apo-crystal from the growth drop into the Soaking Solution using a nylon loop.

-

Incubation:

-

Time: 1 hour to 24 hours.

-

Optimization: Start with short soaks (1-2 hours) to minimize lattice damage.[1] If occupancy is low, extend to overnight.

-

Temperature: Maintain the same temperature as crystal growth (usually 4°C or 20°C).

-

Phase 2: Back-Soaking (Optional but Recommended)

To reduce non-specific binding on the crystal surface (which causes high background noise):

-

Transfer the crystal briefly (< 5 seconds) into a fresh drop of Harvesting Buffer containing no ligand immediately before freezing.

Phase 3: Cryo-Cooling[1]

Protocol C: 19F-NMR Screening (Pre-Crystallization)

Before investing in crystallography, validate binding using Transverse Relaxation (

Instrument: 500 MHz or 600 MHz NMR with a fluorine-capable probe (e.g., QCI-F).

-

Sample Prep:

-

Acquisition:

-

Analysis:

-

Binder: The 5-TFICA signal (singlet at approx -60 ppm) will significantly broaden or disappear in the presence of protein compared to the reference, due to the slow tumbling of the protein-ligand complex.[1]

-

Non-Binder: Signal intensity and linewidth remain unchanged.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Crystal Cracking | DMSO shock or Osmotic shock | Step-wise increase in ligand concentration (e.g., 2mM -> 5mM -> 10mM).[1] |

| No Density in Map | Low Occupancy or Low Affinity | Increase soaking time (up to 24h) or concentration.[1] Ensure pH allows binding (check pKa).[1] |

| Precipitation in Drop | Ligand insolubility in buffer | Reduce ligand concentration. Add mild detergent (e.g., 0.1% b-OG).[1] |

| High Mosaicity | Lattice damage | Reduce soaking time.[1] Try co-crystallization (mix protein + ligand before setting drops).[1] |

References

-

Fragment-Based Discovery of Indole-3-Carboxylic Acid Derivatives

-

19F NMR Screening Methodology

-

Crystallographic Data for Fluorinated Indoles

-

Library Design & Fluorine Properties

Topic: Analytical Methods for 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid Detection

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Novel Fluorinated Indole

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a fluorinated derivative of the ubiquitous indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group, a potent bioisostere for a methyl group, can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] As such, this compound represents a potentially valuable building block in the synthesis of novel therapeutic agents.

The reliable and accurate analytical determination of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is paramount for its application in drug discovery and development. Rigorous analytical methods are essential for confirming its identity, determining its purity, quantifying it in reaction mixtures or biological matrices, and ensuring the quality control of any resulting active pharmaceutical ingredients (APIs).[2][3]

This document provides a comprehensive guide to the development and implementation of robust analytical methods for this specific analyte. We will detail protocols for both high-performance liquid chromatography with UV detection (HPLC-UV), suitable for routine purity and assay testing, and liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for more demanding applications. The methodologies are grounded in established principles for analyzing indole derivatives and are designed to meet the stringent validation requirements of regulatory bodies like the ICH.[4][5]

Physicochemical Profile and Its Analytical Implications

Understanding the analyte's properties is the first step in developing a successful analytical method.[3] The trifluoromethyl group increases lipophilicity, while the carboxylic acid provides a site for ionization.

| Property | Value | Implication for Analysis |

| Molecular Formula | C₁₀H₆F₃NO₂ | Used for mass determination. |

| Molecular Weight | 229.16 g/mol | Used for preparing standard solutions. |

| Monoisotopic Mass | 229.03506 Da | Critical for Mass Spectrometry. This is the exact mass used to set the precursor ion in MS/MS methods.[6] |

| Predicted XlogP | 2.9 | Suggests moderate lipophilicity, making it well-suited for reverse-phase chromatography.[6] |

| Key Functional Groups | Indole Ring, Carboxylic Acid, Trifluoromethyl Group | The indole ring provides a strong chromophore for UV detection. The carboxylic acid is the primary site for ionization (deprotonation) in LC-MS. |

Primary Analytical Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine analysis, such as purity assessment and quantification in pharmaceutical preparations, RP-HPLC-UV is the workhorse technique due to its robustness, reliability, and accessibility.

Causality Behind Method Choices

-

Chromatographic Mode: Reverse-phase chromatography is selected because the analyte is a moderately nonpolar molecule that will be well-retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase.[4][7]

-

Column Chemistry: A C18 (octadecylsilane) column is the standard choice for indole derivatives, providing excellent resolving power and peak shape.[7][8]

-

Mobile Phase Composition: The mobile phase consists of an organic solvent (acetonitrile or methanol) and acidified water. The acid (typically formic or phosphoric acid) is crucial. It suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring that the analyte exists in a single, neutral form. This prevents peak tailing and results in sharp, symmetrical peaks with stable retention times.[9]

-

UV Detection: The conjugated indole ring system is a strong chromophore, making UV detection highly effective. A detection wavelength of ~280 nm is a logical starting point, as this is a common absorption maximum for indole compounds.[7] A full UV scan of a standard solution should be performed to determine the precise λmax for optimal sensitivity.

Workflow for HPLC-UV Analysis

Caption: High-level workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Assay

1. Reagents and Materials:

-

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid reference standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Formic Acid (FA) or Phosphoric Acid (H₃PO₄), analytical grade

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

-

Sample Preparation: Accurately weigh the sample to be analyzed to obtain a theoretical concentration within the calibration range (e.g., ~25 µg/mL) and dissolve in the diluent. Filter through a 0.45 µm syringe filter if necessary.[10]

3. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Instrument | HPLC system with UV/DAD detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with A and B (see above) |

| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-17 min: 90% B; 17.1-20 min: 20% B (equilibration) |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | 280 nm (or determined λmax) |

4. System Suitability and Data Analysis:

-

Before sample analysis, inject the middle concentration standard (e.g., 25 µg/mL) five times.

-

The system is suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

-

Generate a calibration curve by plotting the peak area versus concentration. Use a linear regression model. The correlation coefficient (r²) should be ≥ 0.999.[11]

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as analyzing trace levels in biological matrices (plasma, urine) or complex reaction mixtures, LC-MS/MS is the gold standard.[12][13]

Causality Behind Method Choices

-

Ionization: Electrospray Ionization (ESI) is ideal for polar, ionizable molecules. Given the acidic proton on the carboxylic acid, Negative Ion Mode (ESI-) is the logical choice. The molecule will readily deprotonate to form the [M-H]⁻ ion, which will be highly stable and abundant.[12] The predicted m/z for this ion is 228.02778 .[6]

-

MS/MS Analysis (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The mass spectrometer is programmed to isolate a specific precursor ion (Q1), fragment it in the collision cell (Q2), and then detect a specific product ion (Q3). This precursor -> product transition is unique to the analyte, filtering out background noise.

-

Fragmentation: The most probable fragmentation of the [M-H]⁻ ion (m/z 228.0) would be the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a classic fragmentation pathway for carboxylic acids. This would yield a product ion at m/z 184.0. This transition (228.0 -> 184.0) would be an excellent candidate for a primary MRM transition. Further fragmentation of the indole ring could provide secondary, confirmatory transitions.[14]

Principle of MRM for Selective Detection

Caption: The principle of selective detection using MRM in a triple quadrupole mass spectrometer.

Detailed Protocol: LC-MS/MS Quantification

1. Reagents and Materials:

-

Same as HPLC-UV, but ensure all solvents and additives are LC-MS grade.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound (e.g., 5-Chloro-1H-indole-3-carboxylic acid) can be used.

2. Preparation of Solutions:

-

Mobile Phases and Diluent: As per HPLC-UV protocol, using LC-MS grade reagents.

-

Standard and Sample Preparation: Prepare as described for HPLC, but add a fixed concentration of the Internal Standard to all standards and samples to correct for matrix effects and instrument variability. For biological samples (plasma/urine), a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile with IS, vortexing, centrifuging) or Solid Phase Extraction (SPE) is required for sample clean-up.[13][15]

3. LC-MS/MS Conditions:

| Parameter | Recommended Setting |

| LC System | UHPLC system for optimal resolution and speed |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase | Same as HPLC-UV (LC-MS grade) |

| Flow Rate | 0.4 mL/min |

| Gradient | A shorter, faster gradient can be used (e.g., 5-minute total run time) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Key MS Parameters | Capillary Voltage, Gas Flow, Gas Temperature (optimize via infusion) |

| MRM Transitions | Analyte: 228.0 -> 184.0 (Quantifier), 228.0 -> [secondary fragment] (Qualifier) Internal Standard: [Precursor m/z] -> [Product m/z] |

| Collision Energy | Optimize for each transition to maximize product ion signal |

4. Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the (Analyte Area / IS Area) ratio against the analyte concentration.

-

The use of an internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.[15]

Method Validation: Ensuring Trustworthy Data

Any analytical method intended for use in a regulated environment must be validated to prove it is fit for its intended purpose.[2][16] Validation demonstrates the method's reliability, accuracy, and precision. Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[3][4]

| Validation Parameter | Description and Purpose |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (impurities, degradation products, matrix components).[5] |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5] |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. |

| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies at multiple levels.[4] |

| Precision | The degree of agreement among individual test results. Evaluated at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (different days, analysts, or equipment).[16] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC, National Center for Biotechnology Information. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Verdant Scientific. [Link]

-

A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

-

Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. ResearchGate. [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC, National Center for Biotechnology Information. [Link]

-

Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

-

Analytical Method Validation: are your analytical methods suitable for intended use? Polymer Char. [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl). PMC, National Center for Biotechnology Information. [Link]

-

5-(trifluoromethyl)-1h-indole-3-carboxylic acid (C10H6F3NO2). PubChem. [Link]

-

Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Frontiers in Plant Science. [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC, National Center for Biotechnology Information. [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. PMC, National Center for Biotechnology Information. [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

-

Indole-3-carboxylic acid. SIELC Technologies. [Link]

-

Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. [Link]

-

Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. PubMed. [Link]

-

Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]

-

Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. SciSpace. [Link]

-

A multi-active method for the analysis of active substances in formulated products to support quality control scope. Collaborative International Pesticides Analytical Council. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. PubMed. [Link]

-

LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. upm-inc.com [upm-inc.com]

- 3. emerypharma.com [emerypharma.com]

- 4. pharmtech.com [pharmtech.com]

- 5. qbdgroup.com [qbdgroup.com]

- 6. PubChemLite - 5-(trifluoromethyl)-1h-indole-3-carboxylic acid (C10H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cetjournal.it [cetjournal.it]

- 9. Indole-3-carboxylic acid | SIELC Technologies [sielc.com]

- 10. cipac.org [cipac.org]

- 11. agilent.com [agilent.com]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 13. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. wjarr.com [wjarr.com]

Guide to the Effective Solubilization of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid for Research Applications

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract and Core Principles

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is a pivotal building block in contemporary drug discovery and chemical biology. The trifluoromethyl (-CF₃) group often enhances metabolic stability and receptor binding affinity, while the indole-3-carboxylic acid scaffold is a classic pharmacophore. However, the successful application of this compound in any experimental setting—be it high-throughput screening, cell-based assays, or synthetic chemistry—is critically dependent on achieving complete and stable solubilization. This guide provides a detailed, experience-driven protocol for dissolving this compound, explaining the scientific rationale behind each step to ensure reproducible and reliable results. The core principle of this protocol rests on understanding the compound's dual nature: its organic, largely planar ring system which favors organic solvents, and its acidic carboxylic acid group, which allows for pH-mediated dissolution in aqueous systems.

Physicochemical Profile and Its Implications

A molecule's solubility behavior is dictated by its structure. The key features of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid are its aromatic indole core, the strongly electron-withdrawing -CF₃ group, and the ionizable carboxylic acid. This combination results in a compound that is sparingly soluble in water but readily soluble in polar aprotic organic solvents.

Table 1: Key Physicochemical Properties

| Property | Value / Observation | Rationale & Experimental Implication |

|---|---|---|

| Molecular Formula | C₁₀H₆F₃NO₂ | Used for calculating mass-to-mole conversions. |

| Molecular Weight | 229.16 g/mol | Critical for preparing solutions of a specific molarity. |

| Appearance | Off-white to light yellow crystalline powder[1] | Visual inspection is the first step in quality control. |

| Melting Point | ~218-222 °C | A high melting point suggests a stable crystalline lattice, which can require energy (e.g., sonication) to break apart during dissolution. |

| pKa (Acid Dissociation Constant) | ~4.47 (Predicted)[2] | This is the pH at which the carboxylic acid is 50% ionized. To dissolve in an aqueous solution, the pH must be raised significantly above the pKa (typically by 2 units, i.e., > pH 6.5) to ensure the formation of the more soluble carboxylate salt. |

| General Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water[3] | This dictates the primary solvent choices for creating high-concentration stock solutions. |

Dissolution Strategy: A Two-Pronged Approach

The optimal dissolution strategy depends entirely on the downstream application. We present two primary, validated protocols.

Workflow for Method Selection

The following decision tree illustrates the logic for choosing the appropriate protocol.

Caption: Decision tree for selecting the appropriate dissolution protocol.

Experimental Protocols

Mandatory Safety Precautions: Always handle this chemical in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before starting any work.[4][5][6]

Protocol 1: High-Concentration Stock Solution in an Organic Solvent

This is the preferred method for achieving high concentrations (e.g., 10-50 mM) for long-term storage and serial dilution into assay plates. DMSO is the solvent of choice due to its excellent solvating power and compatibility with most automated liquid handlers.

Materials:

-

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Amber glass vial or cryovial with a PTFE-lined cap

-

Vortex mixer

-

Water bath sonicator

Step-by-Step Methodology:

-

Preparation: Tare a clean, dry amber vial on the analytical balance. Carefully weigh the desired mass of the compound directly into the vial. Example: For 5 mL of a 10 mM stock, weigh out 11.46 mg (229.16 g/mol * 0.010 mol/L * 0.005 L = 0.01146 g).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

-

Initial Dissolution: Cap the vial securely and vortex at medium-high speed for 1 minute. A significant portion of the solid should dissolve.

-

Energetic Assistance (Causality): The crystalline lattice energy can sometimes hinder complete dissolution. Sonication provides the necessary energy to break apart crystal aggregates and ensure a homogenous solution. Place the vial in a room temperature water bath sonicator for 10-15 minutes.

-

Validation: Visually inspect the solution against a bright light source. It must be completely clear and free of any visible particulates. If particulates remain, repeat Step 4.

-

Storage and Handling: Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solution via pH-Mediated Solubilization

This method is essential for applications where organic solvents are cytotoxic or would interfere with the experiment, such as in direct application to cell cultures. The principle is the deprotonation of the carboxylic acid to its highly water-soluble carboxylate salt.[3]

Materials:

-

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

-

Sterile, deionized water or a suitable buffer (e.g., PBS)

-

1 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Sterile magnetic stir bar and stir plate

-

0.22 µm sterile syringe filter

Step-by-Step Methodology:

-

Suspension: Add the weighed compound to a sterile beaker or flask containing approximately 80% of the final desired volume of water or buffer. Add a sterile stir bar. The compound will form a fine suspension.

-

Deprotonation (The Key Step): While the suspension is stirring, begin adding 1 M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.

-

Observation: As the pH rises above ~5.5-6.0, you will observe the solid begin to dissolve. Continue adding NaOH dropwise until the solution becomes completely clear. This visually confirms the formation of the soluble sodium 5-(trifluoromethyl)-1H-indole-3-carboxylate salt.

-

Finalization: Once the solution is clear, stop adding the base. Adjust the volume to the final target with the buffer/water. If necessary, the pH can be carefully back-titrated with dilute HCl, but be cautious: lowering the pH close to the pKa will cause immediate precipitation.

-

Sterilization: For biological applications, draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile container.

-

Usage: Use this solution fresh. Long-term storage of aqueous solutions is not recommended due to the potential for microbial growth and hydrolysis.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility limit. "Salting out" effect. | Perform a serial dilution. Ensure the final DMSO concentration is low (typically <0.5%) and the buffer has sufficient capacity. Pre-warm the aqueous buffer slightly before adding the compound. |

| Cloudy or hazy stock solution. | Incomplete dissolution or presence of insoluble impurities. Use of non-anhydrous DMSO. | Repeat sonication. If haze persists, centrifuge the solution and use the supernatant. Always use fresh, anhydrous grade DMSO, as absorbed water can reduce solubility.[7] |

| Inconsistent assay results. | Degradation of the compound due to improper storage (freeze-thaw cycles, light exposure). Inaccurate initial concentration. | Always aliquot stock solutions into single-use volumes. Store in amber vials at ≤ -20°C. Re-validate the dissolution process to ensure accuracy. |

References

-

PubChem Compound Summary for CID 13835694, 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved February 15, 2026, from [Link]

-

Safety Data Sheet - INDOFINE Chemical Company, Inc. INDOFINE Chemical Company. (n.d.). Retrieved February 15, 2026, from [Link]

-

How to avoid Indoleacetic acid solution precipitation? ResearchGate. (2016, November 17). Retrieved February 15, 2026, from [Link]

-

1-[7-(Trifluoromethyl)quinolin-4-yl]-1H-indole-3-carboxylic acid Properties. U.S. Environmental Protection Agency. (2025, October 15). Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Ticket #: INC-5CF3-YIELD-OPT Subject: Optimization of 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group

User Issue Summary

Users frequently report low yields (<40%) when synthesizing 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid (CAS: 261890-33-3). Common failure modes include incomplete conversion during formylation, "tar" formation during oxidation, and spontaneous decarboxylation during workup.

Root Cause Analysis (The "Why")

The trifluoromethyl (-CF3) group at position 5 is a strong electron-withdrawing group (EWG). This creates two specific antagonistic effects compared to standard indole chemistry:

-

Deactivated Nucleophile: The indole ring is significantly less electron-rich than unsubstituted indole. Electrophilic aromatic substitution (EAS) reactions, such as the Vilsmeier-Haack formylation , become sluggish and require higher activation energy.

-

Destabilized Carboxylate: While the -CF3 group increases the acidity of the NH, the final indole-3-carboxylic acid is prone to thermal decarboxylation , particularly under acidic conditions, reverting to the starting material 5-(trifluoromethyl)indole.

Module 1: Strategic Route Selection

We recommend Route A (Formylation-Oxidation) for most laboratory-scale applications due to reagent availability. Route B (Hydrolysis) is reserved for when the 3-cyano precursor is commercially available.

Caption: Decision tree for synthetic strategy. Route A is preferred for robustness, while Route B avoids oxidation steps but requires cryogenic facilities.

Module 2: Optimized Protocols (The "How")

Protocol A: The Modified Vilsmeier-Haack (Step 1)

Standard Vilsmeier conditions (mixing everything at 0°C) often fail for 5-CF3 indole.

Reagents:

-

5-(Trifluoromethyl)indole (1.0 equiv)

-

POCl3 (1.5 - 2.0 equiv) — Increased from standard 1.1

-

DMF (5.0 - 10.0 equiv) — Acts as solvent and reagent

Procedure:

-

Pre-formation of Reagent (Critical): Cool anhydrous DMF to 0°C under Argon. Add POCl3 dropwise. Stir for 30 minutes at 0°C before adding the indole. This ensures the active chloroiminium species is fully formed.

-

Addition: Dissolve the indole in minimal DMF and add to the mixture.

-

Thermal Boost: Warm the reaction to 40–60°C for 2–4 hours.

-

Note: Unsubstituted indole reacts at RT.[1] The 5-CF3 variant requires heat to overcome ring deactivation [1][2].

-

-

Quench: Pour onto ice/water containing NaOH (pH > 10).

-

Why? Acidic hydrolysis at high temp promotes decomposition. Basic hydrolysis ensures the aldehyde precipitates cleanly.

-

Protocol B: The Buffered Pinnick Oxidation (Step 2)

Permanganate or Dichromate oxidations are too harsh and will cleave the indole double bond.

Reagents:

-

5-(Trifluoromethyl)indole-3-carboxaldehyde (from Step 1)

-

Sodium Chlorite (NaClO2) (1.5 equiv)

-

Sulfamic Acid or Resorcinol (Scavenger)

-

NaH2PO4 buffer (maintain pH 3–4)

Procedure:

-

Dissolve aldehyde in t-BuOH/Water (3:1). Add NaH2PO4 buffer.

-

Add Sulfamic Acid (1.5 equiv).

-

Add NaClO2 portion-wise at 0°C. Stir at RT until TLC shows consumption.

-

Workup (The Danger Zone):

-

Basify to pH 10 (dissolves product as carboxylate).

-

Extract impurities with EtOAc (discard organic layer).

-

Slowly acidify aqueous layer to pH 3–4 with 1M HCl in an ice bath.

-

Filter the precipitate immediately. DO NOT HEAT.

-

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black/tarry during the Vilsmeier step.

Diagnosis: Thermal decomposition or lack of solvent control. Fix:

-

Ensure POCl3 is fresh (colorless). Yellow POCl3 contains HCl decomposition products.

-

Do not exceed 60°C. If conversion is low at 60°C, add more pre-formed Vilsmeier reagent rather than increasing temperature.

Q2: I lost my product during the acid workup (Decarboxylation).

Diagnosis: Indole-3-carboxylic acids are unstable in hot acid. Fix:

-

Never use concentrated HCl or H2SO4 for acidification. Use 1M HCl or citric acid.

-

Never dry the final solid in an oven >50°C. Dry under high vacuum at room temperature.

-

Storage: Store the acid in a freezer (-20°C). It can slowly decarboxylate at room temperature over months.

Q3: The aldehyde isn't oxidizing fully.

Diagnosis: Solubility issues. 5-CF3 indoles are lipophilic. Fix:

-

Add THF or Acetonitrile to the t-BuOH/Water mixture to improve solubility.

-